molecular formula C11H14FNO2 B1408387 methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate CAS No. 1213632-12-2

methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate

Cat. No. B1408387
M. Wt: 211.23 g/mol
InChI Key: AFWVPBNGGZFFEJ-JTQLQIEISA-N
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Description

“Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate” is a chemical compound with the molecular formula C11H13FO2 . It is a derivative of propanoic acid, where one of the hydrogen atoms in the 2nd carbon is replaced by an amino group and the 3rd carbon is attached to a 2-fluoro-4-methylphenyl group .


Molecular Structure Analysis

The molecular structure of “methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate” consists of a propanoate backbone with an amino group on the second carbon and a 2-fluoro-4-methylphenyl group on the third carbon . The presence of the fluorine atom in the phenyl group can influence the compound’s reactivity and physical properties .

Scientific Research Applications

Automated Radiopharmaceutical Production

One notable application of compounds structurally related to methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate is in the automated production of radiopharmaceuticals. Luo et al. (2019) describe the automated synthesis of [11C]CS1P1, a radiopharmaceutical designed for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1). The synthesis was validated under current Good Manufacturing Practices (cGMP) conditions, meeting all quality control criteria for human use in Investigational New Drug (IND) applications (Luo et al., 2019).

Synthesis of Fluorinated Tyrosines

Monclus et al. (1995) explored the asymmetric synthesis of fluorinated l-tyrosine and meta-l-tyrosines, including (2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl) propanoic acid. The synthesis involved key steps like the creation of benzyl bromides and alkylation of glycine enolate derivative (Monclus et al., 1995).

Development of Hypoxia Tracers for PET Imaging

Malik et al. (2012) focused on the detection of hypoxic tumor tissue by synthesizing radiotracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT), using a precursor structurally related to methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate. The study proposed a novel approach involving tracer transport into cells by amino acid transporters, potentially offering a new class of tracers for imaging hypoxia (Malik et al., 2012).

Antitumor Activities

Research conducted by Xiong Jing (2011) on derivatives of (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate demonstrated selective antitumor activities, suggesting potential applications in cancer treatment (Xiong Jing, 2011).

properties

IUPAC Name

methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWVPBNGGZFFEJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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